
Ezetimibe
Overview
Description
Ezetimibe (C₂₄H₂₁F₂NO₃) is a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, reducing dietary and biliary cholesterol absorption . Its molecular structure includes a β-lactam ring and three stereocenters critical for activity . Clinically, this compound lowers low-density lipoprotein cholesterol (LDL-C) by 15–25% as monotherapy and synergizes with statins for up to 50–60% LDL-C reduction . Beyond lipid-lowering, this compound demonstrates pleiotropic effects, such as improving diabetic nephropathy by alleviating oxidative stress and endoplasmic reticulum stress and reducing hepatic steatosis by suppressing NPC1L1-mediated cholesterol uptake .
Preparation Methods
Core Synthetic Strategies for Ezetimibe
Chiral Oxazolidinone-Mediated Synthesis
The foundational route, described in Schering patents (US 6,207,822; EP 1137634), employs chiral oxazolidinone chemistry to establish the β-lactam ring’s stereochemistry. Key steps include:
- Imine Formation : 4-Hydroxybenzaldehyde reacts with 4-fluoroaniline in isopropanol at 60°C to yield 4-((4-fluorophenylimino)methyl)phenol (Eze-1) with 82% yield.
- Cbz Protection : Benzyl chloroformate (CbzCl) and N,N-diisopropylethylamine (DIPEΑ) protect the phenolic hydroxyl group, enabling subsequent titanium-mediated aldol condensation.
- β-Lactam Cyclization : Titanium tetrachloride and tetraisopropoxide facilitate stereoselective cyclization, achieving a 79% yield for the (3R,4S)-configured β-lactam intermediate.
Table 1: Key Intermediates and Yields in Oxazolidinone Route
Intermediate | Reaction Step | Yield (%) | Purity (HPLC) |
---|---|---|---|
Eze-1 | Imine formation | 82 | >98% |
Eze-4 | Methanolysis of oxazolidinone | 83 | 97.5% |
Eze-6 | CBS reduction | 79 | 98.2% |
Corey–Bakshi–Shibata (CBS) Reduction for Hydroxyl Stereochemistry
The (3S)-hydroxypropyl side chain’s configuration is controlled via CBS reduction using (R)-2-Me-CBS oxazaborolidine and dimethyl sulfide borane. This step achieves >98% enantiomeric excess (ee), critical for minimizing the (3R)-diastereomer impurity. Post-reduction, Pd/C-catalyzed hydrogenation removes protecting groups, yielding crude this compound with 60% yield after recrystallization.
Novel Industrial Methods for Cost Optimization
Silyl-Mediated Cyclization (US-8013150-B2)
MSN Labs’ patented process replaces titanium reagents with trimethylsilyl chloride (TMSCl), reducing costs by 40%. The silyl group enhances intermediate stability, enabling a 92% conversion rate during cyclization compared to 79% in classical methods.
Alcohol Intermediate-Based Synthesis (CN-103450065-A)
Heding Nanjing Medicine Technology developed a route using a novel alcohol intermediate, bypassing the oxazolidinone auxiliary. The intermediate’s crystallization-driven purification reduces chromatography dependency, scaling to 500 kg batches with 68% overall yield.
Table 2: Comparative Analysis of Industrial Processes
Parameter | Classical Route | Silyl-Mediated | Alcohol Intermediate |
---|---|---|---|
Total Steps | 12 | 10 | 9 |
Overall Yield (%) | 21 | 34 | 68 |
Cost (USD/kg) | 12,500 | 8,200 | 5,800 |
Stereopurity (% ee) | 98.5 | 99.1 | 98.8 |
Stereochemical Challenges and Solutions
Diastereomer Formation in Aldol Condensation
The aldol step between Eze-4 and Cbz-protected imine (Eze-2) produces two diastereomers: (S,R,S,S)-EZ-6 (desired) and (S,R,R,S)-EZ-6 (undesired). Anti-condensation conditions (−45°C, TiCl4) favor the desired isomer at a 9:1 ratio, while syn-condensation (25°C) reverses selectivity to 1:3.
Epimerization During Deprotection
Basic conditions in benzyl group removal risk epimerization at C3. Acidic workups (1 M HCl) and low-temperature processing (<10°C) suppress this side reaction, maintaining >99.5% stereochemical integrity.
Impurity Profiling and Control
Major Process-Related Impurities
- Desfluoro this compound : Forms via incomplete fluorination (0.05–0.08% in classical synthesis).
- Iso-ezetimibe : (3R,4R)-diastereomer from EZ-6 epimerization; controlled to <0.1% via CBS optimization.
- Oxazolidinone Byproducts : Residual (4S)-4-phenyl-2-oxazolidone (<0.2%) removed by toluene recrystallization.
Table 3: Acceptable Limits for Key Impurities (ICH Guidelines)
Impurity | USP Limit (%) | Typical Level Achieved (%) |
---|---|---|
Desfluoro | 0.15 | 0.05–0.08 |
Iso-ezetimibe | 0.10 | <0.05 |
Oxazolidinone | 0.30 | 0.10–0.15 |
Chemical Reactions Analysis
Types of Reactions: Ezetimibe undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can be achieved using hydrogen peroxide, leading to the formation of keto-acid impurities .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and dimethylformamide as a solvent. The reaction conditions often involve refluxing and temperature control to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include its glucuronide conjugates, which are produced through glucuronidation in the liver and intestines . These conjugates are crucial for the drug’s metabolism and excretion.
Scientific Research Applications
Clinical Applications in Hyperlipidemia Management
Ezetimibe has been extensively studied for its efficacy in lowering LDL-C levels, both as monotherapy and in combination with statins.
- Monotherapy : this compound has demonstrated a statistically significant mean reduction in LDL-C levels by approximately 18.58% compared to placebo in patients with hypercholesterolemia .
- Combination Therapy : The combination of this compound with statins has shown superior outcomes. For instance, a meta-analysis indicated that this combination resulted in a 15.1% greater reduction in LDL-C compared to statin therapy alone .
Impact on Cardiovascular Outcomes
The IMPROVE-IT trial was pivotal in establishing the cardiovascular benefits of this compound:
- IMPROVE-IT Findings : This study revealed that adding 10 mg of this compound to 40 mg of simvastatin significantly reduced cardiovascular events in patients who had recently experienced acute coronary syndrome . The trial involved 18,000 patients and highlighted the importance of achieving lower LDL-C levels for better cardiovascular outcomes.
Primary Prevention of Cardiovascular Disease
This compound's role extends to primary prevention strategies, particularly in older populations:
- Lipid-Lowering Trials : A study involving 3,796 older patients demonstrated that this compound therapy reduced the incidence of primary cardiovascular outcomes (hazard ratio 0.66) compared to control groups . This suggests that this compound may be beneficial even before cardiovascular disease manifests.
Safety Profile and Tolerability
The safety profile of this compound has been evaluated through systematic reviews:
- Adverse Events : A meta-analysis encompassing 48 randomized controlled trials with over 28,000 participants indicated that this compound was not associated with significant adverse effects such as cancer, fractures, or new-onset diabetes . This reinforces its safety as a long-term treatment option.
Special Populations
This compound is particularly beneficial for specific patient subgroups:
- Familial Hypercholesterolemia : In patients with familial hypercholesterolemia, this compound has been shown to effectively lower LDL-C levels when combined with statins, addressing the unique lipid management needs of this population .
- Diabetic Patients : this compound's safety profile suggests it can be considered for diabetic patients who require lipid-lowering therapy without increasing the risk of new-onset diabetes .
Summary Table of Clinical Findings
Study/Trial | Population | Intervention | Key Findings |
---|---|---|---|
Meta-analysis (2009) | Hypercholesterolemic patients | This compound vs. placebo | LDL-C reduction by 18.58% |
IMPROVE-IT Trial | Acute coronary syndrome | This compound + Simvastatin | Reduced cardiovascular events significantly |
Lipid-Lowering Trial | Older adults | This compound vs. control | Hazard ratio 0.66 for primary outcomes |
Systematic Review | General population | This compound safety | No significant adverse effects noted |
Mechanism of Action
Ezetimibe exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterols in the small intestine. The primary molecular target of this compound is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1). By binding to NPC1L1, this compound prevents the uptake of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver .
Comparison with Similar Compounds
Mechanism of Action
Ezetimibe vs. Statins (e.g., Rosuvastatin, Simvastatin):
- This compound: Inhibits intestinal cholesterol absorption via NPC1L1 .
- Statins: Inhibit hepatic HMG-CoA reductase, reducing cholesterol synthesis and upregulating LDL receptors .
- Combination Therapy: this compound + statins provides additive LDL-C reduction (e.g., 25% with this compound vs. 50–60% with combination) .
This compound vs. Fibrates (e.g., Fenofibrate):
- Fibrates: Activate PPAR-α, primarily lowering triglycerides (TGs) by 30–50% and raising HDL-C .
- This compound: Neutral effect on TGs but superior LDL-C reduction .
This compound vs. Bile Acid Sequestrants (e.g., Cholestyramine):
- Bile Acid Sequestrants: Bind bile acids, increasing hepatic cholesterol conversion to bile acids. Limited by gastrointestinal side effects and LDL-C reduction of 15–20% .
- This compound: Better tolerability and comparable efficacy without interfering with fat-soluble vitamin absorption .
This compound vs. Natural Compounds (e.g., Nori Extract):
- Nori Extract: Reduces cholesterol permeation in Caco-2 cells by 52%, but may interfere with this compound’s NPC1L1 inhibition when co-administered .
Efficacy in Lipid-Lowering
Pharmacokinetics
This compound vs. Rosuvastatin (Fixed-Dose Combination):
- This compound: Peak plasma concentration (Tₘₐₓ) at 1 hour, half-life (t₁/₂) of 17.3 hours .
- Rosuvastatin: Tₘₐₓ at 3–5 hours, t₁/₂ of 19 hours .
- Bioequivalence: this compound/rosuvastatin FDC shows comparable AUC and Cₘₐₓ to individual formulations .
This compound vs. Plant Sterols:
- Plant Sterols: Reduce cholesterol absorption by ~30% but lack clinical outcome data .
- This compound: Superior NPC1L1 inhibition with proven cardiovascular risk reduction .
Clinical Outcomes
- Cardiovascular Risk Reduction: this compound + statin reduces major adverse cardiovascular events (MACE) by 6.4% over statin monotherapy (IMPROVE-IT) . Statins alone reduce MACE by 20–30%, but combination therapy is recommended for high-risk patients .
- Hepatic and Renal Benefits: this compound reduces urinary albumin/creatinine ratio (ACR) by 32% in diabetic nephropathy . Suppresses hepatic stellate cell activation, reducing fibrosis in non-alcoholic fatty liver disease (NAFLD) .
Limitations and Drug Interactions
- This compound + Nori Extract: Co-administration paradoxically increases cholesterol permeation, suggesting antagonism .
- Statins + this compound: No significant increase in adverse events vs. statin monotherapy .
Biological Activity
Ezetimibe is a widely used cholesterol-lowering medication that operates primarily by inhibiting the intestinal absorption of cholesterol. Its biological activity extends beyond lipid regulation, with emerging evidence suggesting potential roles in cancer prevention and cardiovascular health. This article delves into the biological mechanisms, clinical studies, and potential therapeutic implications of this compound.
This compound selectively inhibits the Niemann-Pick C1-like 1 (NPC1L1) protein located in the intestinal brush border. By blocking this protein, this compound reduces the absorption of dietary and biliary cholesterol, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. This mechanism can enhance the expression of LDL receptors in hepatocytes, facilitating greater clearance of LDL-C from circulation .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly concerning its efficacy in lowering cholesterol levels and reducing cardiovascular events:
- IMPROVE-IT Study : This pivotal trial demonstrated that adding 10 mg of this compound to simvastatin therapy significantly reduced major cardiovascular events in patients with acute coronary syndrome compared to simvastatin alone (hazard ratio [HR], 0.66; 95% CI, 0.50–0.86) over a median follow-up of 4.1 years .
- Lipid-Lowering Trials : this compound has consistently shown effectiveness in lowering LDL-C levels, making it a valuable option for patients who are statin-intolerant or require additional LDL-C reduction .
Cancer Research Insights
Recent studies have explored the potential anti-cancer properties of this compound. Research indicates that this compound may inhibit cancer cell proliferation and angiogenesis through various mechanisms:
- Anti-Angiogenesis : this compound has been shown to reduce angiogenesis by inhibiting markers such as CD31 and increasing smooth muscle actin (SMA), which may contribute to tumor growth suppression in models of prostate and breast cancer .
- In Vivo Studies : In animal models, this compound has demonstrated protective effects against hepatocellular carcinoma by lowering serum cholesterol levels and inhibiting angiogenesis induced by vascular endothelial growth factor (VEGF) .
Table 1: Summary of this compound's Biological Activities
Safety Profile
This compound is generally well-tolerated, with a systematic review indicating no significant increase in cancer risk or major adverse events compared to placebo or statins alone . The analysis included data from 48 randomized controlled trials involving over 28,000 participants, confirming its safety across diverse populations.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying ezetimibe’s inhibition of cholesterol absorption in the small intestine?
- Methodological Answer : Use in vitro models like Caco-2 cell lines to simulate intestinal cholesterol transport mechanisms. Assess protein expression (e.g., NPC1L1, ABCG5/8) via Western blot under varying glucose concentrations to mimic hyperglycemic conditions . For in vivo models, consider transgenic mice with altered cholesterol metabolism to validate findings.
Q. How can Quality by Design (QbD) principles optimize chromatographic methods for detecting this compound-related impurities?
- Methodological Answer : Apply QbD frameworks to define an Analytical Target Profile (ATP) for this compound purity. Use software like DryLab® for method robustness testing, optimizing parameters such as pH, gradient slope, and column temperature. Validate using ICH Q14 guidelines to ensure reproducibility .
Q. What statistical approaches resolve discrepancies in LDL-C lowering efficacy across this compound clinical trials?
- Methodological Answer : Perform meta-regression analysis on pooled trial data (e.g., from IMPROVE-IT and SEAS trials) to adjust for covariates like baseline LDL-C, statin potency, and patient comorbidities. Use random-effects models to account for heterogeneity .
Advanced Research Questions
Q. How do contradictory findings on this compound’s cardiovascular outcomes impact trial design for lipid-lowering therapies?
- Methodological Answer : Address discrepancies by stratifying trial populations based on residual cardiovascular risk (e.g., diabetes, prior MI). Use adaptive trial designs with pre-specified subgroup analyses to evaluate this compound’s incremental benefit in high-risk cohorts, as demonstrated in IMPROVE-IT .
Q. What molecular mechanisms explain this compound’s variable effects on cholesterol absorption in diabetic vs. non-diabetic patients?
- Methodological Answer : Conduct transcriptomic profiling of intestinal biopsies from diabetic patients to identify glucose-dependent modulation of NPC1L1 expression. Compare with in vitro data using hyperglycemic Caco-2 models to isolate metabolic pathways .
Q. How can real-world evidence (RWE) complement RCT data on this compound’s long-term safety and efficacy?
- Methodological Answer : Link electronic health records (EHRs) with pharmacy claims to assess adherence and LDL-C target attainment in diverse populations. Use propensity score matching to minimize confounding, as in PBS post-market reviews .
Q. What analytical frameworks validate this compound’s lack of carcinogenicity despite early trial signals?
- Methodological Answer : Apply cumulative meta-analysis to cancer incidence data from SEAS, SHARP, and IMPROVE-IT. Calculate Peto odds ratios with long-term follow-up (>5 years) to exclude spurious associations, ensuring statistical power ≥80% .
Q. Data Analysis and Interpretation
Q. How should researchers handle missing data in meta-analyses of this compound trials?
- Methodological Answer : Use multiple imputation techniques (e.g., Markov Chain Monte Carlo) for incomplete lipid profiles or adverse event reports. Validate with sensitivity analyses assuming worst-case scenarios (e.g., high attrition bias) .
Q. What biomarkers best predict this compound’s additive LDL-C lowering in statin-treated patients?
- Methodological Answer : Measure pre-treatment markers like PCSK9 levels and cholesterol synthesis rates (via deuterated water assays) to identify patients with enhanced response to this compound-statin combinations .
Q. Ethical and Reporting Considerations
Q. How can researchers ensure transparency in reporting negative or neutral this compound trial results?
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-XPWALMASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044223 | |
Record name | Ezetimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ezetimibe | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 8.46e-03 g/L | |
Record name | Ezetimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00973 | |
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Record name | Ezetimibe | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White solid | |
CAS No. |
163222-33-1 | |
Record name | Ezetimibe | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163222-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ezetimibe [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163222331 | |
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Record name | Ezetimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00973 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Ezetimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EZETIMIBE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOR26LQQ24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ezetimibe | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ezetimibe | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163°C, 164-166 °C | |
Record name | Ezetimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00973 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ezetimibe | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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